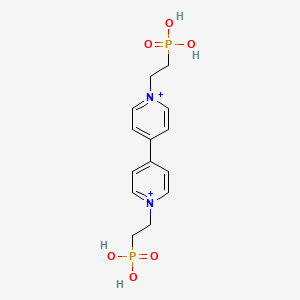
1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its ability to form stable complexes and its reactivity. The compound is characterized by the presence of two phosphonoethyl groups attached to a bipyridinium core, making it a versatile molecule in both organic and inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with 2-bromoethylphosphonic acid under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphonoethyl-substituted bipyridines .
Scientific Research Applications
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or other biochemical processes. The phosphonoethyl groups enhance its solubility and reactivity, allowing it to effectively engage with its targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound without the phosphonoethyl groups.
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride: A closely related compound with similar properties but different counterions.
Uniqueness
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium stands out due to its dual phosphonoethyl groups, which provide enhanced reactivity and stability compared to simpler bipyridinium compounds. This makes it particularly valuable in applications requiring strong and stable complex formation .
Properties
CAS No. |
143951-41-1 |
|---|---|
Molecular Formula |
C14H20N2O6P2+2 |
Molecular Weight |
374.27 g/mol |
IUPAC Name |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22)/p+2 |
InChI Key |
ZIQPZRRLFUZACQ-UHFFFAOYSA-P |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















